N-(4-chlorophenyl)-1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-N-propan-2-ylpyridine-3-carboxamide
Overview
Description
N-(4-chlorophenyl)-1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-N-propan-2-ylpyridine-3-carboxamide is a useful research compound. Its molecular formula is C23H19ClF2N2O4 and its molecular weight is 460.9 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
The compound is a part of various synthetic routes aimed at exploring potential biological agents. For instance, it's involved in the synthesis of N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide and N-(4-chlorophenyl)-7-methyl-5-aryl-2,3-dihydro-5H-thiazolol[3,2-a]pyrimidine-6-carboxamide, which have shown significant inhibition on bacterial and fungal growth, indicating potential antimicrobial properties (Akbari et al., 2008).
Antimicrobial Properties
Studies have demonstrated the effectiveness of derivatives of this compound in inhibiting the growth of various bacterial and fungal strains, such as Escherichia coli, Staphylococcus aureus, and Candida albicans. This highlights its relevance in the development of new antimicrobial agents (Desai et al., 2011).
Molecular Interactions
Research on the molecular interaction of analogs of this compound, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, with cannabinoid receptors has provided insights into the molecular dynamics and pharmacophore models of cannabinoid receptor ligands. This contributes to a deeper understanding of receptor-ligand interactions and drug design (Shim et al., 2002).
Drug Design and Synthesis
The compound and its derivatives are instrumental in drug design and synthesis. For instance, they are part of the synthesis of diverse structures like 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide, a Glycine Transporter 1 Inhibitor, showcasing the role of this compound in the development of drugs targeting the central nervous system (Yamamoto et al., 2016).
Chemical Characterization and Analysis
Efforts have also been directed towards the chemical characterization and analysis of this compound and its derivatives, providing valuable structural and spectral data which is crucial for the understanding and further application of these compounds in various scientific and medicinal contexts (Nycz et al., 2011).
Properties
IUPAC Name |
N-(4-chlorophenyl)-1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-N-propan-2-ylpyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClF2N2O4/c1-14(2)28(17-8-6-16(24)7-9-17)22(30)18-4-3-11-27(21(18)29)13-15-5-10-19-20(12-15)32-23(25,26)31-19/h3-12,14H,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWVRYRJNOKDKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=C(C=C1)Cl)C(=O)C2=CC=CN(C2=O)CC3=CC4=C(C=C3)OC(O4)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClF2N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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